molecular formula C16H16N4O2S2 B2383660 (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219903-37-3

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2383660
CAS No.: 1219903-37-3
M. Wt: 360.45
InChI Key: MUSVFQAXMKBBGG-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound featuring a thiazole ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often prepared by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, secondary amines, and ketones.

    Final Coupling: The final step involves coupling the thiazole, oxadiazole, and piperidine intermediates through nucleophilic substitution or condensation reactions, often facilitated by catalysts or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: Various substituted thiazole and oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The thiazole and oxadiazole rings are known to interact with biological macromolecules, making them useful in drug design.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of multiple heterocyclic rings enhances its ability to interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the electronic characteristics of the thiazole and oxadiazole rings.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the oxadiazole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone.

    Piperidine Derivatives: Compounds like piperine and haloperidol.

Uniqueness

What sets (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone apart is the combination of three distinct heterocyclic rings in a single molecule. This unique structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-10-17-12(9-24-10)16(21)20-6-2-4-11(8-20)14-18-19-15(22-14)13-5-3-7-23-13/h3,5,7,9,11H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSVFQAXMKBBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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